![molecular formula C21H27N3O2S B2917562 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide CAS No. 897461-57-3](/img/structure/B2917562.png)
2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide
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Overview
Description
The compound “2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide” belongs to the class of imidazo[2,1-b]thiazole derivatives . These derivatives are known for their broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives is typically based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazole derivatives provides additional opportunities to use them as catalysts in asymmetric synthesis . The spatial structure of these compounds is of significant interest due to their high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity .Chemical Reactions Analysis
The most common approach for the assembly of the imidazo[2,1-b][1,3]thiazole system is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . Vinylogs of γ-halo-α,β-unsaturated carbonyl compounds can be potentially used to expand the range of available derivatives of the given system .Scientific Research Applications
Synthesis and Structural Characterization
Research on compounds structurally related to 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide involves the synthesis and characterization of various derivatives. For instance, Dangi, Hussain, and Talesara (2011) designed and synthesized alkoxyphthalimide derivatives starting from thiohydentoin. These compounds were characterized using IR, 1H NMR, 13C NMR, and mass studies, aiming to evaluate their potential as chemotherapeutic agents due to their antimicrobial activities (Dangi, Hussain, & Talesara, 2011).
Cytotoxic Activity Against Cancer Cell Lines
Ding et al. (2012) focused on the cytotoxicity of novel compounds bearing the imidazo[2,1-b]thiazole scaffold against human cancer cell lines, including HepG2 and MDA-MB-231. Their research indicated that certain derivatives showed potential as inhibitors, highlighting the scaffold's relevance in developing anticancer agents (Ding et al., 2012).
Anticonvulsant Activity
Aktürk, Kılıç, Erol, and Pabuccuoglu (2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives and evaluated their anticonvulsant activities. The study identified compounds with significant activity against seizures induced by maximal electroshock, contributing to the understanding of the imidazo[2,1-b]thiazole moiety's potential in anticonvulsant drug development (Aktürk et al., 2002).
Antiulcer and Gastric Antisecretory Activities
Studies have also explored the antiulcer and gastric antisecretory properties of imidazo[2,1-b]thiazole derivatives. Katsura et al. (1992) and Kaminski et al. (1985) synthesized imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives and imidazo[1,2-a]pyridines, respectively, assessing their histamine H2-receptor antagonist and gastric antisecretory activities. These compounds showed promising pharmacological activities, potentially serving as a basis for developing new antiulcer drugs (Katsura et al., 1992); (Kaminski et al., 1985).
Immunomodulatory Effects
Research by Harraga et al. (1994) on substituted imidazo[2,1-b]thiazoles investigated their in vitro immunological effect on human T trypsinized lymphocytes by the CD2 receptor. This study contributes to understanding the potential immunomodulatory effects of imidazo[2,1-b]thiazole derivatives, offering insights into their application in immune-related disorders (Harraga et al., 1994).
Mechanism of Action
Target of Action
For instance, some derivatives have been identified as inhibitors of Trypanosoma brucei and factor IXa , while others have shown antagonistic effects on orphan receptors GPR18 and GPR55 .
Mode of Action
It is known that the imidazo[2,1-b]thiazole scaffold is an important class of nitrogen- and sulfur-containing heterocyclic compounds, which represent a significant number of bioactive substances . The interaction of these compounds with their targets can lead to various biochemical changes, depending on the specific target and the structure of the compound.
Biochemical Pathways
For instance, some imidazo[2,1-b]thiazines have been found to inhibit the activity of Trypanosoma brucei , which could potentially affect the biochemical pathways involved in the life cycle of this parasite.
Pharmacokinetics
It is known that the solubility of a compound in water, alcohol, and ether can impact its bioavailability . Thiazole, a component of the compound’s structure, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents , which could potentially impact the compound’s bioavailability.
Result of Action
Compounds with similar structures have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-4-11-23(12-5-2)20(25)13-17-15-27-21-22-19(14-24(17)21)16-7-9-18(10-8-16)26-6-3/h7-10,14-15H,4-6,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWTXGAGKWVCAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide |
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